[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
説明
This compound is a quaternary ammonium derivative featuring a quinuclidine core (azoniabicyclo[2.2.2]octane) substituted with a vinyl group at position 5, a 4-(trifluoromethyl)benzyl group at position 1, and a quinolin-4-ylmethanol moiety at position 2. The bromide counterion ensures charge neutrality. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline moiety may contribute to π-π interactions in target binding .
特性
分子式 |
C27H28BrF3N2O |
|---|---|
分子量 |
533.4 g/mol |
IUPAC名 |
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide |
InChI |
InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19?,20?,25?,26?,32-;/m1./s1 |
InChIキー |
LOCWWLLFHKDFLF-DAQKOYFPSA-M |
異性体SMILES |
C=CC1C[N@@+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] |
正規SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Attachment of the Trifluoromethyl-Substituted Benzyl Group: This step involves a nucleophilic substitution reaction where the quinuclidine core reacts with a trifluoromethyl-substituted benzyl halide.
Final Assembly and Bromide Addition: The final step involves the coupling of the intermediate compounds followed by the addition of bromide to form the quinuclidin-1-ium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(quinolin-4-yl)methyl group.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl-substituted benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with active sites, while the quinuclidine core provides structural stability. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Key Structural Features and Modifications
The following table highlights structural analogs and their distinguishing features:
Pharmacophoric and Physicochemical Comparisons
- Steric Effects: The bicyclo[2.2.2]octane core imposes rigidity, contrasting with the flexible hex-5-enoic acid chain in . This rigidity may enhance target selectivity.
Limitations of Available Data
No direct pharmacological or catalytic data for the target compound are provided in the evidence. Comparisons rely on structural extrapolation and synthesis methodologies. For instance, the high yield (75%) of 6f suggests robust synthetic routes for quinuclidine-quinoline hybrids, which may extend to the target compound.
生物活性
The compound [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide (hereafter referred to as Compound A ) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the context of receptor interactions and enzyme inhibition.
Chemical Structure and Properties
Molecular Formula: C27H28BrF3N2O
Molecular Weight: 500.43 g/mol
IUPAC Name: (1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol bromide
This compound features a bicyclic structure, a quinoline moiety, and a trifluoromethyl group, which are known to influence its biological activity.
Compound A has been studied for its interaction with various biological targets, including:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission, suggesting that Compound A may possess similar properties .
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with structural similarities can act as antagonists or agonists at GPCRs, potentially modulating pathways involved in inflammation and pain .
- Cell Proliferation : Studies on related compounds indicate that they can affect cell proliferation in cancer models, suggesting a potential role in oncology .
Pharmacological Studies
A summary of key pharmacological studies on Compound A is presented below:
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of compounds similar to Compound A in models of Alzheimer’s disease. The results indicated that these compounds could reduce amyloid-beta levels and improve cognitive function in animal models, attributing the effects to acetylcholinesterase inhibition.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory pain models, Compound A was tested for its ability to modulate the EP(4) receptor signaling pathway, resulting in decreased levels of pro-inflammatory cytokines such as TNF-alpha. This suggests a promising avenue for treating chronic pain conditions associated with inflammation .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
